molecular formula C18H17ClN6OS B10927958 (2Z)-2-{[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

(2Z)-2-{[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

Cat. No.: B10927958
M. Wt: 400.9 g/mol
InChI Key: DOYSUCAVZJPGJX-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolan-4-one is a complex organic compound that features a thiazolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiazolone moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with the appropriate hydrazine and α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Thiazolone Core Formation: The thiazolone core is synthesized by reacting a suitable thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazolone intermediates under specific conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazolone moieties.

    Reduction: Reduction reactions may target the imino group, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole and thiazolone rings.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved would depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolan-4-one can be compared to other thiazolone derivatives and pyrazole-containing compounds.
  • Examples include 2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolan-4-one and 2-{[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolan-4-one.

Uniqueness

  • The unique combination of the pyrazole and thiazolone moieties in 2-{[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolan-4-one contributes to its distinct chemical and biological properties.
  • Its specific substitution pattern and the presence of the chlorobenzyl group further differentiate it from other similar compounds.

Properties

Molecular Formula

C18H17ClN6OS

Molecular Weight

400.9 g/mol

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]imino-3-[(1-methylpyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17ClN6OS/c1-23-8-14(6-20-23)10-25-17(26)12-27-18(25)22-16-7-21-24(11-16)9-13-3-2-4-15(19)5-13/h2-8,11H,9-10,12H2,1H3

InChI Key

DOYSUCAVZJPGJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2C(=O)CSC2=NC3=CN(N=C3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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